molecular formula C8H18N2O B040089 2-(Isopropoxymethyl)piperazine CAS No. 111760-55-5

2-(Isopropoxymethyl)piperazine

Cat. No.: B040089
CAS No.: 111760-55-5
M. Wt: 158.24 g/mol
InChI Key: NSPVZOYJMYNJJS-UHFFFAOYSA-N
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Description

2-{[(Propan-2-yl)oxy]methyl}piperazine is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Propan-2-yl)oxy]methyl}piperazine typically involves the reaction of piperazine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-{[(Propan-2-yl)oxy]methyl}piperazine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Propan-2-yl)oxy]methyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-{[(Propan-2-yl)oxy]methyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Propan-2-yl)oxy]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in medicinal chemistry.

    N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.

    N-Phenylpiperazine: A derivative with a phenyl group attached to one of the nitrogen atoms.

Uniqueness

2-{[(Propan-2-yl)oxy]methyl}piperazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

111760-55-5

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)piperazine

InChI

InChI=1S/C8H18N2O/c1-7(2)11-6-8-5-9-3-4-10-8/h7-10H,3-6H2,1-2H3

InChI Key

NSPVZOYJMYNJJS-UHFFFAOYSA-N

SMILES

CC(C)OCC1CNCCN1

Canonical SMILES

CC(C)OCC1CNCCN1

Origin of Product

United States

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